

# An In-Depth Technical Guide to Diethoxy(phenoxy)methane

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## Compound of Interest

Compound Name: Diethyl phenyl orthoformate

CAS No.: 14444-77-0

Cat. No.: B080329

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of diethoxy(phenoxy)methane, a versatile orthoformate with significant applications in organic synthesis and drug development. The guide delves into its chemical properties, nomenclature, and synthesis, with a detailed exploration of its utility as a protective group, a precursor in aldehyde synthesis, and a key reagent in the formation of heterocyclic scaffolds. Mechanistic insights, detailed experimental protocols, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.

## Introduction: The Chemistry and Utility of Orthoformates

Orthoformates, formally derivatives of the hypothetical orthoformic acid,  $\text{HC}(\text{OH})_3$ , are a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. Their unique structural feature imparts a dual reactivity profile: they are stable under neutral and basic conditions but readily undergo hydrolysis in acidic environments to yield esters and alcohols. This reactivity makes them invaluable reagents in organic synthesis, particularly as protecting groups for alcohols and carbonyls, and as precursors for the synthesis of various functional groups and heterocyclic systems.[1]

Among the diverse array of orthoformates, diethoxy(phenoxy)methane, also known as **diethyl phenyl orthoformate**, stands out due to the influence of the phenoxy group. The electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the central carbon, making it a highly efficient reagent for various chemical transformations. This guide will focus specifically on the chemistry and applications of this important synthetic tool.

## Nomenclature and Physicochemical Properties

A clear understanding of the nomenclature and physical properties of a reagent is fundamental to its safe and effective use in a laboratory setting.

### IUPAC Nomenclature and Synonyms

The systematic IUPAC name for **diethyl phenyl orthoformate** is diethoxy(phenoxy)methane. Another acceptable IUPAC name is (diethoxymethoxy)benzene.[2]

Common synonyms for this compound include:

- Orthoformic acid diethyl phenyl ester[1]
- **Diethyl phenyl orthoformate**

### Chemical Structure

The structure of diethoxy(phenoxy)methane consists of a central methine carbon atom single-bonded to two ethoxy groups (-OCH<sub>2</sub>CH<sub>3</sub>) and one phenoxy group (-OC<sub>6</sub>H<sub>5</sub>).

Figure 1: Chemical structure of diethoxy(phenoxy)methane.

### Physicochemical Properties

A summary of the key physicochemical properties of diethoxy(phenoxy)methane is provided in the table below.

Property	Value
CAS Number	14444-77-0[2]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>3</sub> [2]
Molecular Weight	196.24 g/mol [2]
Appearance	Colorless liquid[1]
Boiling Point	103-104 °C at 10 mmHg[1]
Density	1.015 g/mL at 25 °C[1]
Refractive Index (n <sup>20</sup> /D)	1.479 - 1.480[1]

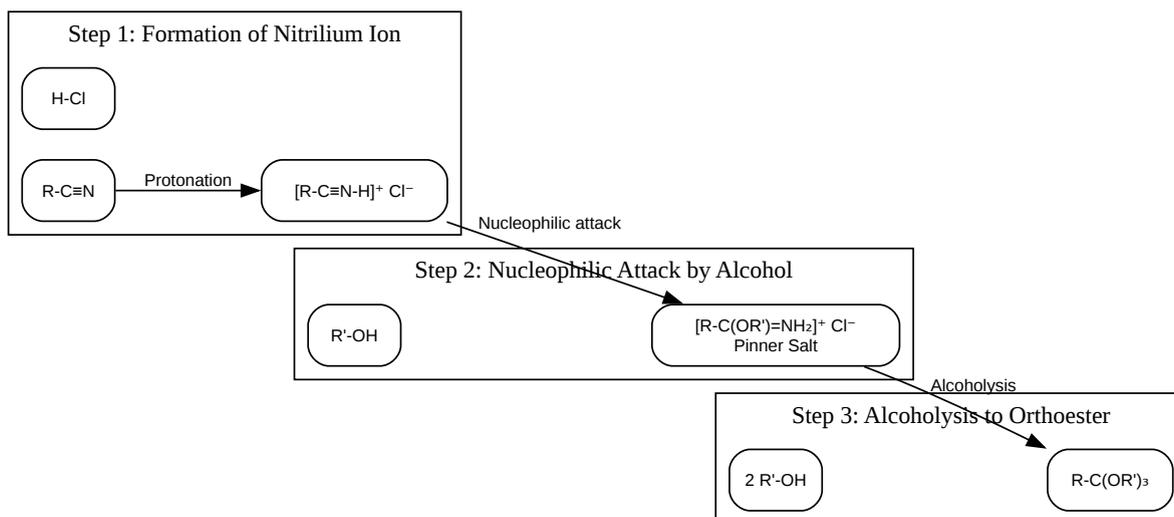
## Synthesis of Diethoxy(phenoxy)methane

The most common laboratory-scale synthesis of orthoesters is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which is then alcoholized to the orthoester.

### The Pinner Reaction: Mechanism and Protocol

The Pinner reaction for the synthesis of diethoxy(phenoxy)methane would conceptually involve the reaction of cyanic acid phenyl ester (phenyl cyanate) with ethanol in the presence of a strong acid like HCl. However, a more practical approach involves the reaction of a pre-formed orthoformate with phenol.

A general representation of the Pinner reaction mechanism is depicted below.



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Figure 2: Generalized mechanism of the Pinner reaction for orthoester synthesis.[3]

#### Experimental Protocol: Synthesis of Diethoxy(phenoxy)methane

A typical laboratory preparation would involve the transesterification of a simpler orthoformate, such as triethyl orthoformate, with phenol.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phenol (1.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- **Addition of Reagent:** Triethyl orthoformate (1.1 eq) is added dropwise to the reaction mixture at room temperature.
- **Reaction Conditions:** The mixture is heated to a temperature that allows for the removal of the ethanol byproduct by distillation, driving the equilibrium towards the product. The reaction

progress can be monitored by TLC or GC-MS.

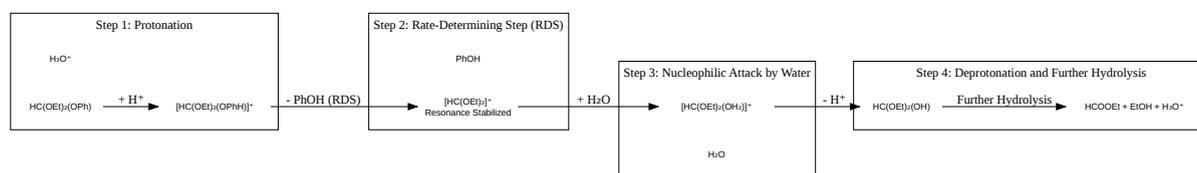
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to afford pure diethoxy(phenoxy)methane.

## Reactivity and Mechanistic Pathways

The synthetic utility of diethoxy(phenoxy)methane stems from its specific reactivity patterns, primarily its hydrolysis under acidic conditions and its reaction with nucleophiles.

### Acid-Catalyzed Hydrolysis

The hydrolysis of orthoformates is a classic example of an A-1 type mechanism, involving a pre-equilibrium protonation followed by a rate-determining unimolecular cleavage to form a resonance-stabilized carbocation. This intermediate is then rapidly attacked by water.



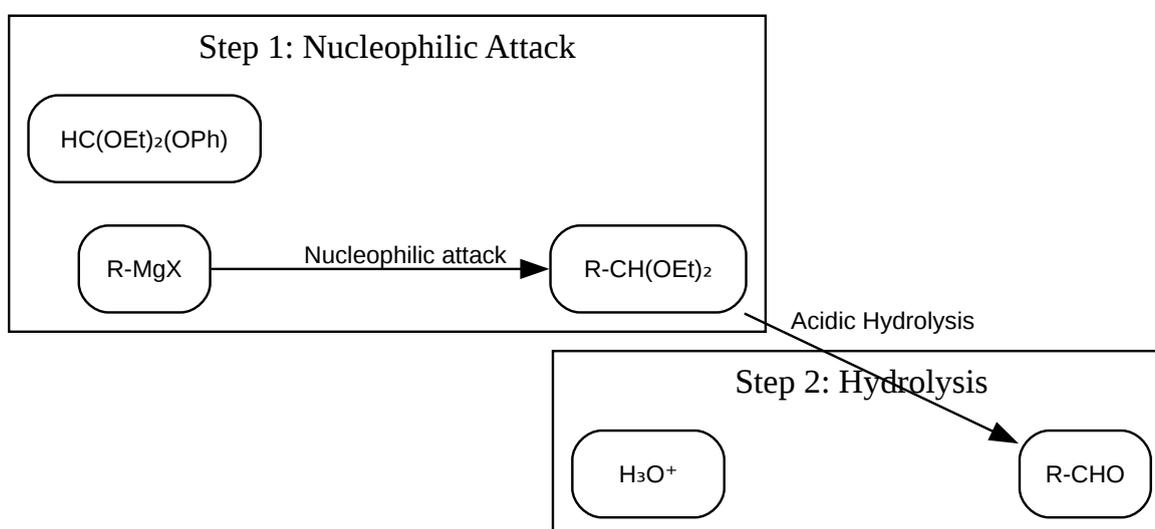
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Figure 3: Mechanism of acid-catalyzed hydrolysis of diethoxy(phenoxy)methane.

The kinetics of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring and the solvent composition.[4][5][6][7]

## Reaction with Grignard Reagents: The Bodroux-Tschitschibabin Aldehyde Synthesis

Diethoxy(phenoxy)methane is an excellent reagent for the formylation of Grignard reagents in a reaction known as the Bodroux-Tschitschibabin aldehyde synthesis.[8][9][10] The phenoxy group acts as a superior leaving group compared to an ethoxy group, facilitating the reaction.  
[11]



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Figure 4: The Bodroux-Tschitschibabin aldehyde synthesis using diethoxy(phenoxy)methane.

### Experimental Protocol: Synthesis of Benzaldehyde from Phenylmagnesium Bromide

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling.[12][13]

- **Addition of Orthoformate:** The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of diethoxy(phenoxy)methane (1.0 eq) in anhydrous diethyl ether is added dropwise.
- **Reaction and Work-up:** The reaction mixture is stirred at room temperature for several hours and then carefully quenched by pouring it onto a mixture of crushed ice and a dilute acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>).
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude benzaldehyde can be purified by distillation.

## Applications in Organic Synthesis and Drug Development

Diethoxy(phenoxy)methane is a versatile reagent with numerous applications in modern organic synthesis, particularly in the context of complex molecule and pharmaceutical synthesis.

### Protecting Group for Alcohols and Phenols

The diethoxymethyl group can serve as a protecting group for hydroxyl functionalities. The protection is typically achieved by reacting the alcohol with diethoxy(phenoxy)methane under acidic catalysis. The resulting diethoxymethyl ether is stable to a wide range of reaction conditions, including basic and organometallic reagents. Deprotection is readily accomplished by treatment with a mild acid. A notable example is the protection of the catechol moiety in hydroxytyrosol, a potent antioxidant, to prevent its rapid oxidation during synthesis.<sup>[14]</sup>

### Synthesis of Heterocyclic Compounds

Orthoformates are widely used in the synthesis of various heterocyclic systems.

Diethoxy(phenoxy)methane can serve as a one-carbon synthon in the construction of heterocycles such as quinazolines, which are important scaffolds in medicinal chemistry.<sup>[15]</sup>  
<sup>[16][17][18][19]</sup>

### Experimental Protocol: Synthesis of a Quinazoline Derivative

- **Reaction Setup:** A mixture of an anthranilamide derivative (1.0 eq) and diethoxy(phenoxy)methane (1.5 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask.
- **Reaction Conditions:** The reaction mixture is heated at reflux for a specified period, during which the cyclization and aromatization occur. The reaction can be monitored by TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

## Diethoxymethylation of Nucleophiles

Beyond Grignard reagents, diethoxy(phenoxy)methane can react with other nucleophiles to introduce the diethoxymethyl group, which can then be hydrolyzed to a formyl group. This is a valuable transformation in the synthesis of aldehydes and other carbonyl-containing compounds.

## Spectroscopic Characterization

The identity and purity of diethoxy(phenoxy)methane are typically confirmed by spectroscopic methods.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethoxy protons (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons of the phenoxy group.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy groups, the central methine carbon, and the aromatic carbons.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- **FT-IR:** The infrared spectrum will show characteristic C-H stretching and bending vibrations, as well as strong C-O stretching bands for the ether linkages.
- **Mass Spectrometry:** The mass spectrum will show the molecular ion peak ( $m/z = 196$ ) and characteristic fragmentation patterns.[\[24\]](#)[\[25\]](#)

## Safety and Handling

Diethoxy(phenoxy)methane is a combustible liquid and can cause skin and serious eye irritation.[26][27] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from sources of ignition. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[28][29][30]

## Conclusion

Diethoxy(phenoxy)methane is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its well-defined reactivity, particularly in the Bodroux-Tschitschibabin aldehyde synthesis and as a precursor for heterocyclic systems, makes it a valuable tool in both academic research and industrial applications, including drug discovery and development. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is crucial for its successful and safe implementation in the laboratory.

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